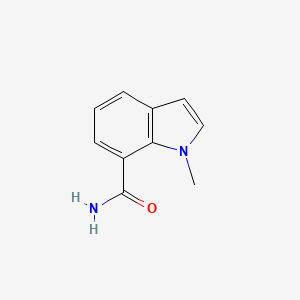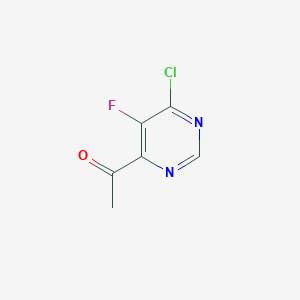
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4ClFN2O It is a pyrimidine derivative, characterized by the presence of both chlorine and fluorine atoms on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-fluoropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions often require a base such as sodium hydride or potassium carbonate and are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ethanone group to an alcohol.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)acetic acid.
Reduction: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by interacting with nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
6-Chloro-5-fluoropyrimidine: This is the parent compound without the ethanone group.
Uniqueness
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a versatile functional handle for further chemical modifications.
Eigenschaften
Molekularformel |
C6H4ClFN2O |
|---|---|
Molekulargewicht |
174.56 g/mol |
IUPAC-Name |
1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)6(7)10-2-9-5/h2H,1H3 |
InChI-Schlüssel |
IOFAFCXLTPCPPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=NC=N1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



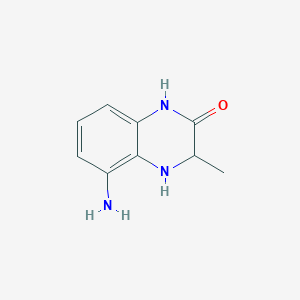
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
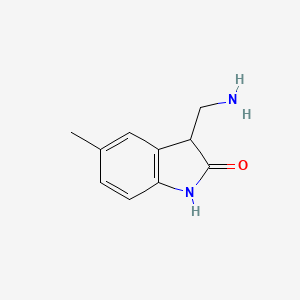



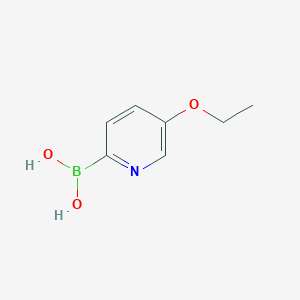
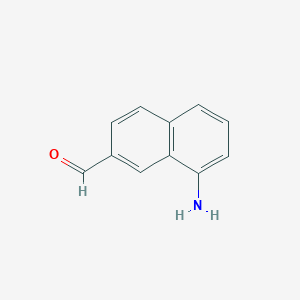
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
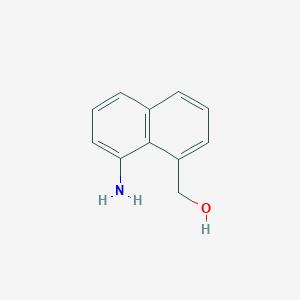
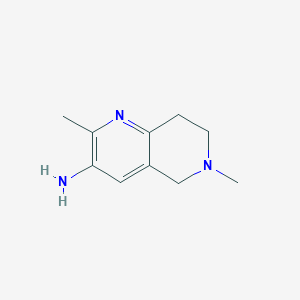
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
